

The Dawn of Electrophilic Oxygen Transfer: A Technical Guide to N-Sulfonyloxaziridines

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Compound of Interest

Compound Name: 3-Phenyl-2-tosyl-1,2-oxaziridine

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An in-depth exploration of the discovery, history, and synthetic protocols of N-sulfonyloxaziridines, pivotal reagents in modern organic chemistry for researchers, scientists, and drug development professionals.

The development of N-sulfonyloxaziridines stands as a landmark achievement in synthetic organic chemistry, providing a powerful tool for the stereoselective oxidation of a wide range of nucleophiles. First synthesized in the late 1970s and early 1980s by Franklin A. Davis and his research group, these stable, three-membered heterocyclic compounds have become indispensable reagents, particularly for the asymmetric hydroxylation of enolates to furnish valuable α -hydroxy carbonyl compounds.[1] Their unique ability to act as neutral, electrophilic oxygen transfer agents has found widespread application in the total synthesis of complex natural products, including the renowned anticancer agent, Taxol.[1]

Initially, the synthesis of N-sulfonyloxaziridines was achieved through the oxidation of the corresponding N-sulfonylimines with meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a phase-transfer catalyst.[1] This method, while effective, was later improved upon by the use of potassium peroxymonosulfate, commercially known as Oxone®, which offered a more practical and efficient alternative.[1][2] The advent of chiral N-sulfonyloxaziridines, most notably those derived from camphor, revolutionized asymmetric synthesis by enabling the direct and highly enantioselective introduction of a hydroxyl group.[2]

This technical guide provides a comprehensive overview of the discovery and history of N-sulfonyloxaziridines, detailed experimental protocols for their synthesis, a summary of their



performance in asymmetric hydroxylations, and a visualization of the key reaction pathways.

I. A Historical Perspective: From Discovery to Widespread Application

The journey of N-sulfonyloxaziridines began with the pioneering work of Franklin A. Davis. His research in the late 1970s and early 1980s led to the first synthesis of this class of compounds, which were found to be remarkably stable and effective as oxygen transfer reagents.[1] This discovery opened up new avenues for the oxidation of various nucleophiles under mild and controlled conditions. A significant breakthrough came with the development of chiral N-sulfonyloxaziridines, such as (+)-(camphorylsulfonyl)oxaziridine. This allowed for the asymmetric hydroxylation of prochiral enolates, a transformation that has been extensively utilized in the synthesis of complex, biologically active molecules.[2][3] The evolution of the synthetic methodology from the initial m-CPBA-based protocol to the more convenient Oxone®-based method has further solidified the position of N-sulfonyloxaziridines as indispensable reagents in the synthetic chemist's toolbox.

II. Synthesis of N-Sulfonyloxaziridines: Detailed Experimental Protocols

The preparation of N-sulfonyloxaziridines typically involves a two-step sequence: the formation of an N-sulfonylimine followed by its oxidation to the corresponding oxaziridine. Below are detailed protocols for the synthesis of a common achiral N-sulfonyloxaziridine using the original m-CPBA method and a general procedure for the more modern Oxone®-based synthesis.

A. Synthesis of (±)-trans-2-(Phenylsulfonyl)-3phenyloxaziridine using m-CPBA

This procedure is adapted from the original work of Davis and coworkers.

Step 1: Synthesis of N-Benzylidenebenzenesulfonamide

A mixture of benzenesulfonamide (0.1 mol), benzaldehyde (0.1 mol), and a catalytic amount
of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap until the theoretical
amount of water is collected.



- The reaction mixture is cooled, and the solvent is removed under reduced pressure.
- The resulting crude N-benzylidenebenzenesulfonamide is recrystallized from a suitable solvent such as ethanol.

Step 2: Oxidation to (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine[4]

- To a vigorously stirred biphasic mixture of the N-benzylidenebenzenesulfonamide (10 mmol) in dichloromethane and a saturated aqueous solution of sodium bicarbonate, add a solution of m-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in dichloromethane dropwise at 0 °C. A phase-transfer catalyst, such as benzyltrimethylammonium chloride, is often added.
- The reaction mixture is stirred at room temperature and monitored by TLC until the starting imine is consumed.
- The organic layer is separated, washed with a saturated aqueous solution of sodium sulfite, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from a mixture of ether and hexane to afford
 (±)-trans-2-(phenylsulfonyl)-3-phenyloxaziridine as a white crystalline solid.[4]

B. General Synthesis of N-Sulfonyloxaziridines using Oxone®

This method provides a more convenient and environmentally friendly alternative to the m-CPBA protocol.[2]

- The N-sulfonylimine is prepared as described in the previous method.
- The N-sulfonylimine (10 mmol) is dissolved in a suitable organic solvent, such as toluene or dichloromethane.
- A solution of Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄, 2.0 equivalents) in an aqueous buffer solution (e.g., sodium bicarbonate) is added to the solution



of the imine.

- The biphasic mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC.
- Upon completion, the layers are separated, and the aqueous layer is extracted with the organic solvent.
- The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude N-sulfonyloxaziridine is purified by flash chromatography or recrystallization.

III. Performance in Asymmetric Hydroxylation: A Quantitative Overview

Chiral N-sulfonyloxaziridines are highly effective reagents for the asymmetric α -hydroxylation of a wide variety of ketone and ester enolates. The stereochemical outcome of the reaction is predictable and generally leads to high levels of enantiomeric excess. The table below summarizes representative examples of this transformation, highlighting the substrate, the chiral oxaziridine used, and the corresponding yield and enantioselectivity.



Substrate (Ketone/Est er)	Chiral N- Sulfonyloxa ziridine	Base	Yield (%)	Enantiomeri c Excess (% ee)	Reference
Propiopheno ne	(+)- (Camphorsulf onyl)oxaziridi ne	LHMDS	85	95	[Davis, F. A.; Chen, BC. Chem. Rev.1992, 92, 919-934.]
2-Methyl-1- tetralone	(+)- (Camphorsulf onyl)oxaziridi ne	KHMDS	92	>98	[Davis, F. A.; Chen, BC. Chem. Rev.1992, 92, 919-934.]
Ethyl 2- methyl-3- oxobutanoate	(+)- (Camphorsulf onyl)oxaziridi ne	NaH	78	88	[Davis, F. A.; Chen, BC. Chem. Rev.1992, 92, 919-934.]
1-Indanone	(-)- (Camphorsulf onyl)oxaziridi ne	LDA	89	92	[Davis, F. A.; Chen, BC. Chem. Rev.1992, 92, 919-934.]
tert-Butyl 2- phenylpropan oate	(+)- (Camphorsulf onyl)oxaziridi ne	LDA	75	90	[Davis, F. A.; Chen, BC. Chem. Rev.1992, 92, 919-934.]

Note: LHMDS = Lithium hexamethyldisilazide, KHMDS = Potassium hexamethyldisilazide, LDA = Lithium diisopropylamide, NaH = Sodium hydride.

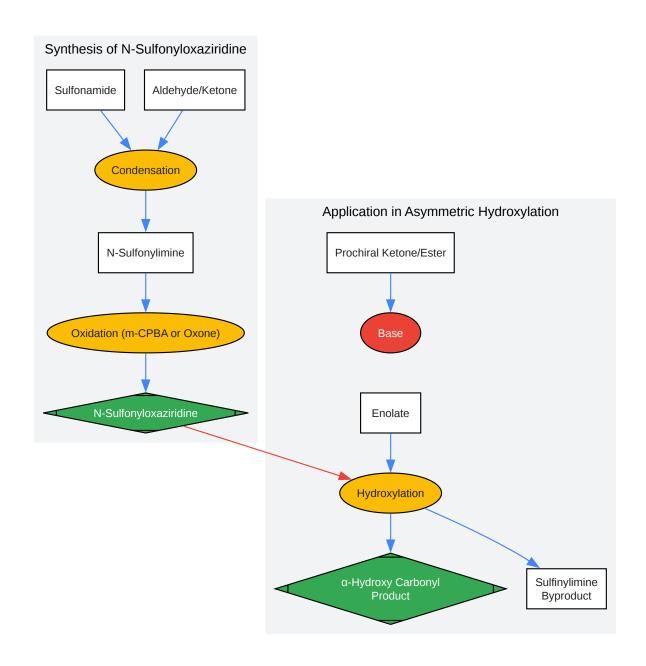


IV. Visualizing the Process: Diagrams of Synthesis and Mechanism

To better illustrate the key processes involved with N-sulfonyloxaziridines, the following diagrams have been generated using the DOT language.

A. General Workflow for the Synthesis and Application of N-Sulfonyloxaziridines



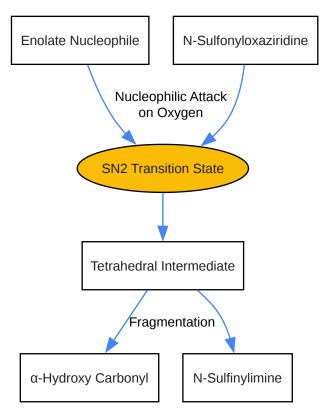


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Caption: General workflow for the synthesis and application of N-sulfonyloxaziridines.



B. Mechanism of Enolate Hydroxylation by N-Sulfonyloxaziridine



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Caption: Mechanism of enolate hydroxylation by an N-sulfonyloxaziridine.

The discovery and development of N-sulfonyloxaziridines have profoundly impacted the field of organic synthesis. These reagents provide a reliable and highly stereoselective method for the introduction of hydroxyl groups, a transformation of fundamental importance in the construction of complex molecules. The continuous refinement of their synthesis and the expansion of their applications ensure that N-sulfonyloxaziridines will remain a vital tool for chemists in academia and industry for the foreseeable future.

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